Ethyl 2-(adamantane-1-carbonylamino)acetate
Overview
Description
Ethyl 2-(adamantane-1-carbonylamino)acetate is an organic compound that features an adamantane core structure Adamantane is a tricyclic hydrocarbon known for its stability and unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(adamantane-1-carbonylamino)acetate typically involves the reaction of adamantane-1-carboxylic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantane-1-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of adamantane-1-methanol derivatives.
Substitution: Formation of various adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(adamantane-1-carbonylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(adamantane-1-carbonylamino)acetate involves its interaction with biological membranes and enzymes. The adamantane core provides stability and facilitates the compound’s ability to penetrate cell membranes. The ester and amide functionalities allow for interactions with various enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxylic acid: A precursor in the synthesis of Ethyl 2-(adamantane-1-carbonylamino)acetate.
1-Adamantylamine: Shares the adamantane core and is used in similar applications.
Ethyl adamantane-1-carboxylate: Another ester derivative of adamantane with similar properties.
Uniqueness
This compound is unique due to its combination of an adamantane core with both ester and amide functionalities. This combination provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-19-13(17)9-16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPKAUAIFFUIKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331612 | |
Record name | ethyl 2-(adamantane-1-carbonylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57277-63-1 | |
Record name | ethyl 2-(adamantane-1-carbonylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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